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Compound of Interest

Compound Name: beta-Apo-13-carotenone

CAS No.: 17974-57-1

Cat. No.: B1663481

Get Quote

Target Audience: Researchers, analytical scientists, and drug development professionals.

Objective: To provide a comprehensive, self-validating methodology for the structural and

stereochemical elucidation of the apocarotenoid β-apo-13-carotenone using 1D and 2D

Nuclear Magnetic Resonance (NMR) spectroscopy.

The Biological Imperative of β-Apo-13-carotenone
β-Apo-13-carotenone ( C18​H26​O ) is a naturally occurring apocarotenoid generated through

the eccentric cleavage of dietary β-carotene[1]. While the central cleavage of β-carotene yields

retinal (Vitamin A), eccentric cleavage—mediated by enzymes such as β-carotene-9',10'-

oxygenase (BCO2) or non-enzymatic oxidative degradation—produces a homologous series of

bioactive apocarotenals and apocarotenones[2].

In drug development and molecular biology, β-apo-13-carotenone is of significant interest due

to its role as a potent, naturally occurring antagonist of the Retinoid X Receptor alpha (RXRα)

[3]. By directly binding to the RXRα ligand-binding domain, it induces the formation of a

transcriptionally silent receptor tetramer, thereby downregulating retinoid-responsive gene

expression[4]. Understanding the precise stereochemistry of its polyene chain (specifically the
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all-E vs. Z configurations) is critical, as geometric isomerism directly dictates its binding affinity

and biological efficacy.
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Biological pathway of β-carotene cleavage to β-apo-13-carotenone and subsequent RXRα

antagonism.

Analytical Strategy & The Causality of NMR
Selection
Mass spectrometry (LC-MS) can confirm the molecular weight and formula of β-apo-13-

carotenone, but it cannot unambiguously map the connectivity of the β-ionone ring to the

polyene chain or resolve the E/Z stereochemistry of the double bonds. NMR spectroscopy

bridges this gap.

Solvent Causality: Deuterated chloroform ( CDCl3​) is the solvent of choice. Apocarotenoids

are highly lipophilic, ensuring complete dissolution in CDCl3​. Furthermore, CDCl3​lacks

exchangeable protons that could interfere with the critical olefinic region (5.5 – 7.0 ppm)

where the polyene chain protons resonate[5].

2D Correlation Causality: The C6-C7 bond connects the β-ionone ring to the polyene chain.

Because C6 is a quaternary carbon (lacking protons), standard 1H−1H COSY cannot trace

the connectivity across this junction. Therefore, Heteronuclear Multiple Bond Correlation

(HMBC) is strictly required to observe the 3JCH​long-range couplings between the C18

methyl protons and C7, as well as between H7 and C5/C6.

Self-Validating Experimental Protocols
To ensure data integrity, the following step-by-step protocol incorporates internal quality control

checkpoints.

Step 1: Sample Preparation & Quality Control
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Purification: Isolate β-apo-13-carotenone via preparative HPLC (C18 column,

methanol/water gradient) to ensure >95% purity. Evaporate the solvent under a gentle

stream of nitrogen to prevent auto-oxidation.

Dissolution: Dissolve 5–10 mg of the purified compound in 0.6 mL of CDCl3​containing 0.03%

v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR

tube.

Self-Validation (Lineshape Check): Acquire a rapid 1D 1H scan. Check the TMS peak at 0.00

ppm. The line width at half height ( w1/2​) must be < 1.0 Hz. If the peak is broad or

asymmetric, re-shim the magnet. Poor shimming will obscure the fine J -couplings in the

polyene chain necessary for stereochemical assignment.

Step 2: NMR Acquisition Parameters
1D 1H NMR: Acquire at 600 MHz, 298 K. Use a 30° pulse angle with a relaxation delay (D1)

of 2 seconds to ensure complete relaxation of the methyl protons. Acquire 64 scans.

1D 13C NMR: Acquire at 150 MHz using composite pulse decoupling (e.g., WALTZ-16) to

remove proton splitting. Use a D1 of 2 seconds. Acquire 1024–2048 scans depending on

sample concentration.

2D HSQC: Optimize for a one-bond coupling constant ( 1JCH​) of 145 Hz. This will map all

protonated carbons.

2D HMBC: Optimize for long-range couplings ( nJCH​) of 8 Hz. This is the critical step for

assigning the quaternary carbons (C1, C5, C6, C13).

2D NOESY: Set the mixing time ( τm​) to 400 ms. Causality: A 400 ms mixing time allows

sufficient Nuclear Overhauser Effect (NOE) buildup for small-to-medium molecules without

triggering excessive spin diffusion, enabling the mapping of spatial proximities (< 5 Å) across

the polyene chain.
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Step-by-step NMR workflow for the structural elucidation and validation of β-apo-13-

carotenone.

Quantitative Data & Structural Assignments
Using standard IUPAC carotenoid numbering, the β-ionone ring comprises C1–C6 (with

methyls C16, C17, C18), and the polyene chain spans C7–C13 (with methyls C19, C20).

Cleavage at the C13-C14 bond yields a ketone at C13.

The following table summarizes the expected quantitative NMR assignments for the all-E

isomer of β-apo-13-carotenone, synthesized from 1D/2D correlation data.

Table 1: 1H and 13C NMR Spectral Data for all-E-β-Apo-13-carotenone ( CDCl3​, 600 MHz, 298

K)
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Position 13C Shift (ppm)
1H Shift (ppm),
Multiplicity, J (Hz)

Key HMBC
Correlations (
1H→13C )

1 34.3 - H-16, H-17, H-2

2 19.2 1.47, m (2H) H-3

3 41.5 1.61, m (2H) H-2, H-4

4 33.1 2.03, t (6.2) (2H) H-18, H-2

5 129.4 - H-4, H-18, H-7

6 137.7 - H-7, H-8, H-18

7 126.2 6.13, d (16.1) (1H) H-9, H-18

8 137.4 6.15, d (16.1) (1H) H-10, H-19

9 135.8 - H-7, H-8, H-10, H-19

10 130.5 6.18, d (11.5) (1H) H-8, H-11, H-12, H-19

11 127.6
6.85, dd (15.2, 11.5)

(1H)
H-10, H-12

12 143.2 6.12, d (15.2) (1H) H-10, H-20

13 (C=O) 198.5 - H-11, H-12, H-20

16, 17 28.9 1.03, s (6H) H-2

18 21.7 1.71, s (3H) H-4, H-7

19 12.8 1.98, s (3H) H-8, H-10

20 27.4 2.28, s (3H) H-12

Stereochemical Elucidation via NOESY
The biological activity of β-apo-13-carotenone is highly dependent on its geometry. The 1D 1H

NMR spectrum provides the first layer of causality: the large vicinal coupling constants ( 3JHH​
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≈15−16 Hz) observed for H7-H8 and H11-H12 mathematically dictate a trans (E) configuration

across those specific double bonds.

However, the C9=C10 double bond has a trisubstituted nature (due to the C19 methyl group),

meaning scalar coupling cannot determine its geometry. Here, the 2D NOESY experiment is

the definitive validating tool:

all-E Confirmation: A strong NOE cross-peak between the C19 methyl protons (1.98 ppm)

and the H11 olefinic proton (6.85 ppm) confirms they are spatially cis to each other, which

chemically translates to an E configuration for the C9=C10 double bond.

If the molecule had isomerized to the 9-Z configuration (often induced by light or heat during

extraction), this NOE cross-peak would vanish, and a new NOE correlation between the C19

methyl protons and H8 would appear.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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